molecular formula C19H16N2OS2 B2537644 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 710987-26-1

1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2537644
CAS No.: 710987-26-1
M. Wt: 352.47
InChI Key: ILHYBLVBQQFGLW-UHFFFAOYSA-N
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Description

1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H16N2OS2 and its molecular weight is 352.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural characterization of novel pyrazoline and pyrazole derivatives. For instance, Wang et al. (2015) described the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showing that some compounds exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015). Similarly, Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, with some showing higher anticancer and antimicrobial activity than the reference drugs (Hafez et al., 2016).

Biological Evaluation

Several studies have evaluated the biological activities of these compounds. Ravula et al. (2016) conducted biological evaluation and docking studies of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents, with certain compounds exhibiting high anti-inflammatory activity (Ravula et al., 2016). Furthermore, Ali and Yar (2007) reported that some synthesized pyrazoline derivatives showed good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).

Drug Formulation and Delivery

Research by Burton et al. (2012) aimed at developing a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound, highlighting the significance of solubilized, precipitation-resistant formulations for achieving in vivo blood levels required for successful evaluations (Burton et al., 2012).

Molecular Docking and Antimicrobial Activity

Katariya et al. (2021) synthesized novel heterocyclic compounds with anticancer and antimicrobial activities, supported by molecular docking studies that suggest potential utilization against microbe resistance (Katariya et al., 2021).

Properties

IUPAC Name

(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHYBLVBQQFGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.